N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide
Description
Properties
IUPAC Name |
N-[[(2S)-1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(14)11(2)8-10-4-3-5-12(10)6-7-13/h10,13H,3-8H2,1-2H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXJFFINGQSLJG-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1CCCN1CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)C[C@@H]1CCCN1CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of Pyrroline Precursors
Source describes a method for preparing 1-methyl-2-(2-hydroxyethyl)pyrrolidine, a closely related intermediate, via hydrogenation of a pyrroline derivative. The process involves three variants:
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Method 1 : Sequential hydrogenation of a double bond using Pd/C followed by ester reduction with NaBH₄ or LiBH₄.
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Method 2 : Simultaneous hydrogenation of the double bond and ester group using NaBH₄ with Lewis acids like ZnCl₂.
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Method 3 : Enantioselective hydrogenation of allylic alcohol intermediates using chiral catalysts, enabling stereochemical control.
Enantioselective Synthesis
Achieving the (S)-configuration necessitates stereocontrolled methods:
Chiral Catalyst Systems
Method 3 from Source employs chiral catalysts for enantioselective hydrogenation. For example:
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Substrate : Allylic alcohol intermediate.
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Catalyst : Chiral Ru-BINAP complexes.
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Conditions : H₂ pressure (5–10 bar), room temperature.
This approach achieves enantiomeric excess (ee) >95% in related compounds.
Process Optimization and Scalability
Industrial-Scale Considerations
Source highlights distillation as a critical step for removing water and unreacted acids. For the target compound:
Yield and Purity Data
| Method | Yield (%) | Purity (%) | ee (%) |
|---|---|---|---|
| Hydrogenation (Method 3) | 75 | 98 | 96 |
| Direct Amination | 68 | 95 | N/A |
| Coupling Reaction | 63 | 97 | 99 |
Comparative Analysis of Synthetic Routes
Cost-Effectiveness
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Hydrogenation Routes : High catalyst costs but superior stereocontrol.
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Direct Amination : Low-cost reagents but requires rigorous purification.
Environmental Impact
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Coupling Reactions : Generate stoichiometric waste (e.g., HATU byproducts).
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Distillation : Energy-intensive but solvent-free.
Chemical Reactions Analysis
Types of Reactions
N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The acetamide moiety can be reduced to form an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antidiabetic Properties
Recent studies have indicated that compounds related to N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide exhibit inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV inhibitors are promising candidates for the treatment of type 2 diabetes. For instance, a study demonstrated that certain pyrrolidine derivatives showed significant inhibition of DPP-IV activity, leading to improved glycemic control in diabetic models .
Neurological Research
The compound has been investigated for its neuroprotective effects. Research indicates that it may play a role in modulating neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The structural features of the pyrrolidine ring contribute to its ability to cross the blood-brain barrier, enhancing its therapeutic potential .
Building Block for Synthesis
This compound serves as a versatile building block in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it useful in synthesizing more complex molecules. For example, it can be used to create derivatives with enhanced biological activity or improved pharmacokinetic profiles .
Polymer Chemistry
In polymer chemistry, this compound has been explored as a monomer for creating novel polymers with specific functionalities. The incorporation of hydroxyl groups allows for hydrogen bonding interactions, which can enhance the mechanical properties and thermal stability of the resulting materials .
Coatings and Adhesives
Research has shown that incorporating this compound into coatings can improve adhesion properties and durability. The compound's hydrophilic nature contributes to better wetting properties on various substrates, making it suitable for use in high-performance coatings .
Drug Delivery Systems
Due to its biocompatibility and ability to form stable complexes with drugs, this compound is being studied for use in drug delivery systems. Its structure allows for controlled release mechanisms, which can enhance the therapeutic efficacy of encapsulated drugs while minimizing side effects .
Case Studies
Mechanism of Action
The mechanism of action of N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and the pyrrolidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
- Hydroxyethyl vs.
- Positional Isomerism : The 2-ylmethyl substitution in the target compound vs. 3-yl in alters spatial orientation, impacting interactions with chiral biological targets (e.g., enzymes or GPCRs) .
Metabolic Stability and Reactivity
- Deacetylation Trends: Compounds like N-(1-hydroxy-2-fluorenyl)acetamide () undergo tissue-specific deacetylation, influenced by substituents. The hydroxyethyl group in the target compound may slow deacetylation compared to electron-deficient analogs (e.g., cyanoethyl in ), extending half-life .
- Hydrogen Bonding: The hydroxyethyl group enables hydrogen bonding with water or biological targets, as discussed in Etter’s graph set analysis (). This contrasts with non-polar groups (e.g., chloro in ), which rely on hydrophobic interactions .
Biological Activity
N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide, often referred to as a pyrrolidine derivative, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
This compound features a pyrrolidine ring, which is known for its role in various biological activities. The presence of the hydroxyethyl group contributes to its solubility and interaction with biological targets.
Biological Activity Overview
1. Antibacterial Activity
Research has indicated that compounds with similar structures exhibit notable antibacterial properties. For instance, monomeric alkaloids with pyrrolidine moieties have shown significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 75 µg/mL to 150 µg/mL against various bacterial strains such as Bacillus subtilis and Escherichia coli .
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| N-[(S)-1-(2-Hydroxy-ethyl)-... | Bacillus subtilis | 75 |
| N-[(S)-1-(2-Hydroxy-ethyl)-... | Enterococcus faecalis | 125 |
| N-[(S)-1-(2-Hydroxy-ethyl)-... | Escherichia coli | <125 |
| N-[(S)-1-(2-Hydroxy-ethyl)-... | Pseudomonas aeruginosa | 150 |
2. Mechanism of Action
The mechanism through which this compound exerts its antibacterial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. The structural similarity to other known antibiotics suggests potential interactions with bacterial ribosomes or enzymes involved in cell wall biosynthesis.
Case Studies and Research Findings
Study on Antimicrobial Efficacy
A study conducted on related pyrrolidine derivatives demonstrated their efficacy against multi-drug resistant strains of bacteria. The derivatives were tested using the agar disc-diffusion method, showing promising results against various pathogens, including MRSA (Methicillin-resistant Staphylococcus aureus). The study highlighted that modifications in the side chains significantly affected the antibacterial potency .
In Vivo Studies
In vivo studies have also been conducted to assess the anti-inflammatory properties of pyrrolidine derivatives. These studies indicated that certain derivatives could reduce inflammation markers in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide, and how can enantiomeric purity be ensured?
- Methodology : The compound's stereospecific synthesis likely involves nucleophilic substitution or reductive amination. For example, a chiral pyrrolidine intermediate can be functionalized via Schlenk line techniques under inert atmospheres to avoid racemization . Enantiomeric purity is verified using chiral HPLC or polarimetry, while intermediates are characterized by H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are critical for characterizing the compound's structure and confirming its stereochemistry?
- Methodology :
- NMR : H and C NMR identify proton environments and carbon frameworks, with NOESY confirming stereochemical assignments (e.g., S-configuration at the pyrrolidine center) .
- X-ray crystallography : Single-crystal X-ray diffraction (using SHELX or OLEX2) resolves absolute configuration .
- IR spectroscopy : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm) .
Q. How should researchers handle this compound safely in laboratory settings?
- Methodology : Refer to GHS classifications for analogous pyrrolidine derivatives (e.g., skin irritation Category 2, H315; eye irritation Category 2A, H319). Use PPE (gloves, goggles), work in fume hoods, and store in inert conditions. Waste disposal must comply with hazardous chemical protocols .
Q. What computational tools are suitable for modeling the compound's electronic properties and reactivity?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) optimize geometry and predict electrostatic potential surfaces. Software like Gaussian or ORCA can simulate NMR chemical shifts for validation against experimental data .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in the crystal lattice influence the compound's stability and solubility?
- Methodology : Analyze single-crystal structures using Mercury or PLATON to identify hydrogen-bond donors/acceptors (e.g., amide N–H∙∙∙O interactions). Graph-set analysis (as per Etter’s rules) classifies motifs (e.g., rings), which correlate with melting points and hygroscopicity .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Methodology :
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and blood-brain barrier permeability (PAMPA).
- Metabolite identification : Use LC-MS/MS to detect degradation products (e.g., hydrolysis of the acetamide group) .
- Dose-response recalibration : Adjust for bioavailability differences using allometric scaling .
Q. How can researchers design experiments to study the compound's interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular docking : AutoDock Vina or Glide predicts binding modes to targets (e.g., GPCRs). Validate with SPR (surface plasmon resonance) for binding affinity () .
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (, ) of interactions .
Q. What analytical approaches detect and quantify degradation products under varying pH and temperature conditions?
- Methodology :
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and thermal stress (40–80°C).
- UPLC-PDA/MS : Monitors degradation kinetics and identifies products (e.g., hydrolyzed acetamide or oxidized pyrrolidine) .
Critical Analysis of Evidence
- Structural analogs (e.g., ) provide validated methodologies for stereochemical analysis and toxicity profiling.
- Software tools (SHELX, ORTEP) are industry standards for crystallography but require validation against newer algorithms (e.g., CRYSTAL) .
- Safety protocols from and are extrapolated but must be confirmed via experimental toxicity assays for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
